4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide

Medicinal Chemistry Lead Optimization Physicochemical Property Control

SAR variability from uncontrolled building block impurities compromises quinolone lead optimization data. This isopropyl-pyrrolidine benzenesulfonamide (CAS 1336912-48-1) eliminates that variable: • 98% purity grade with batch-specific QC (NMR, HPLC, GC) for sensitive assay workflows • Defined physicochemical profile (LogP 2.48, pKa 11.96, TPSA 61.44 Ų) enables systematic permeability/solubility profiling • Sterically distinct isopropyl substituent (vs. ethyl/cyclopropylmethyl analogs) for controlled head-to-head SAR comparisons Cold-chain (2-8°C) storage ensures multi-year chemical integrity.

Molecular Formula C19H31N3O2S
Molecular Weight 365.5 g/mol
Cat. No. B12092742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide
Molecular FormulaC19H31N3O2S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3
InChIInChI=1S/C19H31N3O2S/c1-15(2)22-12-11-18(14-22)21-25(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,15,17-18,20-21H,3-6,11-14H2,1-2H3
InChIKeyFKSNSQGCSOBQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide: Overview


4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide (CAS 1336912-48-1) is a synthetic benzenesulfonamide derivative bearing a cyclopentylaminomethyl substituent at the 4-position and an N-isopropylpyrrolidin-3-yl group at the sulfonamide nitrogen . With a molecular formula of C19H31N3O2S and a molecular weight of 365.53 g/mol, it belongs to a series of cycloalkylamino-methyl benzenesulfonamide analogs that serve as advanced intermediates in medicinal chemistry programs, particularly those targeting quinolone-based antibacterial agent development [1]. The compound is commercially available from multiple vendors at purities of 95% or higher .

Generic Substitution Risks in SAR Programs


Within the cycloalkylamino-methyl benzenesulfonamide series, subtle variations in the N-substituent on the pyrrolidine ring produce measurable differences in physicochemical properties that can disproportionately affect downstream molecular recognition [1]. The isopropyl-substituted target compound (MW 365.53, predicted LogP 2.48) differs from its closest ethyl analog (CAS 1336912-32-3, MW 351.51) and cyclopropylmethyl analog (CAS 1336912-44-7, MW 377.54) not only in molecular weight but in predicted lipophilicity and steric bulk, parameters that directly influence membrane permeability, metabolic stability, and target binding in lead optimization campaigns . Generic interchange without explicit matching of batch-specific purity (95%+ vs. 98% across vendors) and physicochemical identity risks introducing uncontrolled variables into SAR datasets, particularly when the building block is incorporated into complex quinolone or sulfonamide pharmacophores .

Quantitative Differentiation Evidence


Molecular Weight and Steric Differentiation vs. Ethyl Analog

The target compound carries an N-isopropyl group on the pyrrolidine ring (C3 branched alkyl), producing a molecular weight of 365.53 g/mol. Its closest direct analog, 4-((cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide (CAS 1336912-32-3), bears an N-ethyl group (C2 linear alkyl) and has a molecular weight of 351.51 g/mol . The isopropyl substituent introduces greater steric bulk and branching at the pyrrolidine nitrogen, a parameter known to modulate conformational rigidity and target binding in quinolone-based antibacterial SAR programs [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Control

Predicted Lipophilicity vs. Cyclopropylmethyl Analog

The target compound has a predicted LogP of 2.48 . The cyclopropylmethyl analog, 4-((cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1336912-44-7, MW 377.54), incorporates a cyclopropylmethyl group that introduces both a ring (increased sp2 character) and an additional methylene relative to isopropyl. Although a directly measured LogP for the comparator is not publicly available, the structural difference predicts a higher LogP for the cyclopropylmethyl analog owing to increased carbon count and ring lipophilicity, giving the isopropyl variant a distinct partition coefficient that may favor different permeability or solubility profiles .

Medicinal Chemistry ADME Lipophilicity Optimization

Vendor Purity Grades and Batch Documentation

The target compound is available at two distinct purity grades from major vendors: 98% from Leyan (Product No. 1806630) and 95%+ from Bidepharm (Product No. BD270594) . The 98% grade provides a higher assured purity level, which is critical for sensitive SAR studies where trace impurities can confound biological assay interpretation. In comparison, the ethyl analog (CAS 1336912-32-3) is listed at 98% purity from MolCore but has fewer vendors offering batch-specific QC documentation such as NMR, HPLC, or GC . The isopropyl variant benefits from broader multi-vendor sourcing with documented analytical characterization.

Chemical Procurement Quality Control Batch Reproducibility

Predicted pKa and Hydrogen-Bonding vs. Core Variants

The target compound exhibits a predicted pKa of 11.96 ± 0.20 and a topological polar surface area (TPSA) of 61.44 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors . When the pyrrolidine ring is replaced with a piperidine (6-membered) or morpholine (oxygen-containing) ring—as in 4-((cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide or 4-((cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide (CAS 1336912-28-7, MW 381.53)—both the pKa of the basic nitrogen and the hydrogen-bonding landscape change due to altered ring electronics and additional heteroatoms . The pyrrolidine ring in the target provides a single basic nitrogen center with a defined pKa, offering predictable protonation behavior under physiological conditions.

Physicochemical Profiling Ionization State Receptor Binding

Cold-Chain Storage Requirement vs. Ambient-Stable Analogs

The target compound requires storage at 2–8°C, as specified by ChemicalBook . This cold-chain requirement contrasts with several structurally related benzenesulfonamides that are reported as stable at ambient temperature. The predicted boiling point of 499.1 ± 55.0 °C and density of 1.18 ± 0.1 g/cm³ provide additional characterization benchmarks . For procurement planning, the 2–8°C storage condition imposes logistics and inventory management considerations that may not apply to room-temperature-stable analogs, making it a selection-relevant parameter in compound library design.

Compound Management Stability Long-Term Storage

Synthetic Tractability and Building Block Provenance

The target compound belongs to the cycloalkyl-substituted aminomethylpyrrolidine derivative class exemplified in WO2000031062A1, which describes quinolone-based synthetic antibacterial agents where the 3-(aminomethyl)pyrrolidine substituent is a critical pharmacophoric element [1]. Within this patent space, compounds bearing N-isopropylpyrrolidine groups were specifically claimed as synthetic intermediates. The isopropyl variant therefore has documented intellectual property provenance as a building block in an antibacterial lead series, providing procurement rationale not necessarily shared by the ethyl or cyclobutyl analogs unless specifically disclosed in the same patent family [2].

Synthetic Chemistry Antibacterial Drug Discovery Building Block Sourcing

Recommended Application Scenarios


Quinolone Antibacterial Lead Optimization

When SAR exploration of the pyrrolidine N-substituent is required within quinolone antibacterial programs, the isopropyl variant (MW 365.53) provides a branched C3 alkyl group that is sterically distinct from the linear ethyl (MW 351.51) and ring-containing cyclopropylmethyl (MW 377.54) analogs [1]. The compound's patent provenance in WO2000031062A1 further supports its use as a defined intermediate for generating focused compound libraries .

Physicochemical Profiling with Controlled LogP and pKa

With a predicted LogP of 2.48 and pKa of 11.96, the compound offers a well-defined lipophilicity/ionization reference point for systematic physicochemical profiling studies [1]. Its TPSA of 61.44 Ų and hydrogen-bond donor/acceptor count (2 HBD, 4 HBA) provide predictable membrane interaction parameters that differentiate it from piperidine or morpholine core variants, enabling controlled head-to-head comparisons of permeability and solubility trends .

High-Purity Procurement for Sensitive Biological Assays

The availability of a 98% purity grade from Leyan, with batch-specific QC documentation (NMR, HPLC, GC), makes the compound suitable for sensitive biological assay workflows where trace impurities from lower-grade (95%) material could confound readouts [1]. For laboratories requiring cold-chain compound management infrastructure, the 2–8°C storage condition ensures long-term chemical integrity during multi-year lead optimization campaigns .

Multi-Parameter Lead Optimization in Antibacterial Discovery

In programs aiming to simultaneously optimize antibacterial potency, pharmacokinetics, and safety—as exemplified by the quinolone antibacterial patent WO2000031062A1 [1]—the isopropyl-pyrrolidine benzenesulfonamide building block offers a pre-validated structural motif. Its differentiated steric and electronic profile relative to N-ethyl and N-cyclopropylmethyl analogs enables systematic exploration of substituent effects on target engagement and bacterial spectrum of activity .

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